molecular formula C13H18N4O B5642616 N-methyl-N'-(5-methyl-1,3,4-oxadiazol-2-yl)-N-phenylpropane-1,3-diamine

N-methyl-N'-(5-methyl-1,3,4-oxadiazol-2-yl)-N-phenylpropane-1,3-diamine

Cat. No. B5642616
M. Wt: 246.31 g/mol
InChI Key: IPGZLJQWAAKOBB-UHFFFAOYSA-N
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Description

N-methyl-N'-(5-methyl-1,3,4-oxadiazol-2-yl)-N-phenylpropane-1,3-diamine is a compound of interest in various chemical and pharmaceutical studies. It belongs to the class of compounds known as 1,3,4-oxadiazoles.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole compounds often involves the reaction of amino groups with other reactive intermediates. For instance, Paepke et al. (2009) described the synthesis of thiazoles from 1,3,4-oxadiazoles, indicating the potential pathways for synthesizing related structures (Paepke et al., 2009).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been studied using methods like X-ray diffraction. Such studies are crucial for understanding the stability and reactivity of these compounds, as demonstrated by Chavez et al. (2017), who characterized the crystal structure of an oxadiazole derivative (Chavez et al., 2017).

Chemical Reactions and Properties

1,3,4-Oxadiazole derivatives exhibit a range of chemical reactions. For example, Jäger et al. (2002) investigated the reaction of N-methylamine derivatives with oxadiazoles, revealing insights into the chemical behavior of such compounds (Jäger et al., 2002).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole compounds, such as stability and solubility, can be influenced by their molecular structure. Hamciuc et al. (2015) synthesized polyamide and poly(amide-imide)s containing 1,3,4-oxadiazole, noting their high thermal stability and solubility in organic solvents (Hamciuc et al., 2015).

properties

IUPAC Name

N'-methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-N'-phenylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-11-15-16-13(18-11)14-9-6-10-17(2)12-7-4-3-5-8-12/h3-5,7-8H,6,9-10H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGZLJQWAAKOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)NCCCN(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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